![molecular formula C21H17ClN6O3S B2578833 N-(3-chlorophenyl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 852046-71-0](/img/structure/B2578833.png)
N-(3-chlorophenyl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(3-chlorophenyl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17ClN6O3S and its molecular weight is 468.92. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
One of the primary applications of compounds structurally similar to the one involves their antimicrobial efficacy. Research has synthesized novel derivatives showing significant antimicrobial activity against various microorganisms. For example, the synthesis of novel thiazolidinone and acetidinone derivatives exhibited notable antimicrobial properties (Mistry, Desai, & Intwala, 2009).
Anticancer Potential
The anticancer activity of similar compounds has been a significant focus, with studies reporting the synthesis of derivatives showing efficacy against various cancer cell lines. For instance, research into 5-methyl-4-phenyl thiazole derivatives as anticancer agents demonstrated promising results against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Enzyme Inhibition
Compounds of this nature have also been studied for their enzyme inhibition capabilities, specifically targeting enzymes like cholinesterase. This research avenue aims at developing treatments for conditions like Alzheimer's disease. New synthetic 1,2,4-triazole derivatives have been evaluated for cholinesterase inhibition and molecular docking studies, showing moderate to good activities (Riaz et al., 2020).
Antioxidant Properties
Furthermore, the antioxidant properties of structurally related compounds have been explored. The synthesis and antioxidant properties of acetamide derivatives revealed considerable activity, suggesting potential for developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Antitumor Activities
Beyond their antimicrobial and anticancer potentials, these compounds have been evaluated for their antitumor activities. For example, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and displayed potent anticancer activity, comparable to doxorubicin, on several human cancer cell lines (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O3S/c22-13-5-4-6-14(9-13)23-19(30)12-32-21-27-26-17(28(21)16-7-2-1-3-8-16)10-15-11-18(29)25-20(31)24-15/h1-9,11H,10,12H2,(H,23,30)(H2,24,25,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTOSZPLSVVSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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